2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-
Overview
Description
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Mechanism of Action
Target of Action
Benzothiazine derivatives have been studied extensively in different areas of chemistry, including pharmaceutical and other chemical industries . They are known to exhibit excellent biological and pharmaceutical activities .
Mode of Action
Benzothiazine derivatives are known to interact with various biological targets, leading to a range of effects . The benzothiazine core has several active sites, providing great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems .
Biochemical Pathways
Benzothiazine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Benzothiazine derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under basic conditions. This reaction forms the benzothiazine ring structure.
Acetamide Formation: The resulting benzothiazine intermediate is then reacted with acetic anhydride to introduce the acetamide group at the 2-position of the benzothiazine ring.
Reduction and Oxidation Steps: Depending on the desired oxidation state of the final product, additional reduction or oxidation steps may be required. For instance, the reduction of the carbonyl group can be achieved using sodium borohydride, while oxidation can be performed using agents like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the cyclization and acetamide formation reactions.
Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of by-products, enhancing the overall yield and purity of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, and alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Substituted Benzothiazines: Produced via electrophilic substitution reactions.
Scientific Research Applications
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- can be compared with other benzothiazine derivatives, such as:
2H-1,4-Benzothiazine-3-one: Lacks the acetamide group, resulting in different chemical and biological properties.
2H-1,4-Benzothiazine-2-carboxamide: Contains a carboxamide group instead of an acetamide group, influencing its reactivity and applications.
2H-1,4-Benzothiazine-2-thiol: Features a thiol group, which imparts distinct redox properties.
The uniqueness of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- lies in its specific functional groups, which confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-9(13)5-8-10(14)12-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDECQJFMJECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387784 | |
Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99071-97-3 | |
Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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